Lipophilicity Comparison: Increased XLogP3-AA vs. Des-Methyl Analog
The target compound exhibits a computed XLogP3-AA of 3.0, compared to 2.6 for its direct structural analog lacking the 4-methyl group, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 158407-04-6) [1]. This +0.4 log unit difference represents a measurable increase in lipophilicity conferred by the additional methyl substituent at the quaternary center.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 158407-04-6): XLogP3-AA = 2.6 |
| Quantified Difference | ΔXLogP = +0.4 |
| Conditions | PubChem computed XLogP3-AA value |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability, which is a critical parameter for progressing building blocks into lead compounds intended for cellular target engagement, making this scaffold preferable when higher LogP is desired.
- [1] PubChem CID 72207949: XLogP3-AA = 3.0; PubChem CID 15512811 (Des-methyl analog): XLogP3-AA = 2.6. National Library of Medicine, computed by XLogP3 3.0. View Source
